molecular formula C26H28N6O4S3 B12027625 N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 578747-75-8

N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B12027625
CAS No.: 578747-75-8
M. Wt: 584.7 g/mol
InChI Key: SAJLRBWNWICFDR-UHFFFAOYSA-N
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Description

“N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide” is a complex organic compound that features a combination of pyrimidine, sulfonamide, and thienopyrimidine moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide” likely involves multiple steps, including the formation of the pyrimidine and thienopyrimidine rings, sulfonamide linkage, and final coupling reactions. Typical conditions might include:

    Reagents: Various organic solvents, catalysts, and reagents such as sulfuryl chloride, ethyl acetoacetate, and others.

    Conditions: Controlled temperatures, inert atmospheres, and specific pH levels.

Industrial Production Methods

Industrial production would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:

    Batch or Continuous Processes: Depending on the compound’s stability and reaction kinetics.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo several types of chemical reactions, including:

    Oxidation and Reduction: Modifying the oxidation state of specific functional groups.

    Substitution Reactions: Replacing one functional group with another.

    Hydrolysis: Breaking down the compound in the presence of water.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids, bases, or transition metal complexes.

Major Products

The products formed depend on the specific reactions and conditions, potentially leading to derivatives with modified biological or chemical properties.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Exploring new compounds with similar structures for enhanced properties.

    Reaction Mechanisms: Studying the detailed pathways and intermediates involved in its synthesis and reactions.

Biology and Medicine

    Pharmacological Studies: Investigating its potential as a therapeutic agent for various diseases.

    Biological Assays: Testing its activity against specific enzymes, receptors, or pathogens.

Industry

    Material Science: Exploring its use in creating new materials with unique properties.

Mechanism of Action

The mechanism by which “N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide” exerts its effects would depend on its specific biological target. This might involve:

    Molecular Targets: Such as enzymes, receptors, or DNA.

    Pathways: Inhibiting or activating specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Known for their antibacterial properties.

    Pyrimidines: Often found in nucleic acids and various drugs.

    Thienopyrimidines: Investigated for their potential therapeutic applications.

Uniqueness

The unique combination of these moieties in “N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide” may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

CAS No.

578747-75-8

Molecular Formula

C26H28N6O4S3

Molecular Weight

584.7 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C26H28N6O4S3/c1-4-32-25(34)23-19-7-5-6-8-20(19)38-24(23)30-26(32)37-14-22(33)29-17-9-11-18(12-10-17)39(35,36)31-21-13-15(2)27-16(3)28-21/h9-13H,4-8,14H2,1-3H3,(H,29,33)(H,27,28,31)

InChI Key

SAJLRBWNWICFDR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C)SC5=C2CCCC5

Origin of Product

United States

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